molecular formula C16H13F5N2O5 B11708369 2,2,3,3,3-pentafluoropropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 295344-55-7

2,2,3,3,3-pentafluoropropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B11708369
CAS No.: 295344-55-7
M. Wt: 408.28 g/mol
InChI Key: RSYVPPHQGVOZLG-UHFFFAOYSA-N
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Description

This compound is a fluorinated dihydropyrimidine derivative characterized by a 1,3-benzodioxol-5-yl substituent at position 4 of the pyrimidine ring and a 2,2,3,3,3-pentafluoropropyl ester group at position 3. The dihydropyrimidine core (3,4-dihydro-1H-pyrimidine-2-one) is a structural motif common in bioactive molecules, often associated with antimicrobial, antiviral, or anti-inflammatory activities . The pentafluoropropyl ester introduces high electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

CAS No.

295344-55-7

Molecular Formula

C16H13F5N2O5

Molecular Weight

408.28 g/mol

IUPAC Name

2,2,3,3,3-pentafluoropropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H13F5N2O5/c1-7-11(13(24)26-5-15(17,18)16(19,20)21)12(23-14(25)22-7)8-2-3-9-10(4-8)28-6-27-9/h2-4,12H,5-6H2,1H3,(H2,22,23,25)

InChI Key

RSYVPPHQGVOZLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,3-pentafluoropropyl 4-(2H-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzodioxole Ring: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors, such as urea or thiourea, with β-keto esters in the presence of a base.

    Introduction of the Pentafluoropropyl Group: The pentafluoropropyl group can be introduced via nucleophilic substitution reactions using pentafluoropropyl halides.

    Final Coupling: The final step involves coupling the benzodioxole and tetrahydropyrimidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

General Strategy

The synthesis of dihydropyrimidine derivatives typically involves three-component condensation reactions (e.g., Biginelli reaction variants) or multistep approaches combining alkylation, esterification, and cyclization steps. For the target compound, the key steps likely involve:

  • Formation of the dihydropyrimidine core : Through condensation of aldehyde derivatives (containing the benzodioxol group), β-keto esters, and urea/thiourea.

  • Esterification : Substitution of the ethyl ester with a pentafluoropropyl group via transesterification or direct alkylation.

Formation of the Dihydropyrimidine Core

The Biginelli reaction proceeds via stepwise nucleophilic additions and cyclodehydration :

  • Enolate Formation : The β-keto ester (e.g., ethyl acetoacetate) forms an enolate, which attacks the aldehyde carbonyl.

  • Imine Formation : Urea/thiourea reacts with the aldehyde to form an imine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the urea nitrogen leads to ring closure, followed by dehydration to yield the dihydropyrimidine .

Esterification Mechanism

For replacing the ethyl ester with a pentafluoropropyl group:

  • Transesterification :

    • The ethyl ester reacts with pentafluoropropyl alcohol in the presence of an acid catalyst (e.g., HCl).

    • Equation :

      Ethyl ester+CF3CF2CF2CH2OHHClPentafluoropropyl ester+Ethanol\text{Ethyl ester} + \text{CF}_3\text{CF}_2\text{CF}_2\text{CH}_2\text{OH} \xrightarrow{\text{HCl}} \text{Pentafluoropropyl ester} + \text{Ethanol}
  • Direct Alkylation :

    • Using a chloroformate (e.g., CF₃CF₂CF₂CH₂COCl) in a nucleophilic acyl substitution reaction.

Analytical and Spectroscopic Data

For analogous compounds, key spectroscopic features include:

  • 1H NMR :

    • Peaks for ester ethyl groups (e.g., δ 1.21–1.26 ppm, triplet; δ 4.10–4.17 ppm, quartet) .

    • Aromatic protons from substituents (e.g., benzodioxol: δ 6.77–7.32 ppm) .

  • 13C NMR :

    • Carbonyl carbons (e.g., δ 165.6–166.1 ppm for esters) .

    • Fluorinated carbons (e.g., CF₃ groups: δ 55.3–60.4 ppm) .

  • IR :

    • Ester carbonyl stretches (e.g., ~1705 cm⁻¹) .

    • Fluorine-containing bonds (e.g., C-F stretches) .

Challenges and Considerations

  • Stability of the Pentafluoropropyl Group :

    • Fluorinated esters are generally stable but may require mild reaction conditions to avoid decomposition.

  • Selectivity in Esterification :

    • Competing reactions (e.g., hydrolysis of the ester) must be minimized by controlling pH and reaction time.

  • Environmental Impact :

    • Solvent-free methods or microwave-assisted protocols are preferred for greener synthesis .

Research Findings

Method Yield Reaction Time Key Advantages
Conventional Heating 84–98%HoursWell-established, scalable
Microwave-Assisted 90–99%2–4 minutesFaster, higher purity, energy-efficient
Solvent-Free 80–95%MinutesEco-friendly, minimal waste

Scientific Research Applications

Overview

2,2,3,3,3-Pentafluoropropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with significant potential in various scientific research applications. Its unique structure combines fluorinated alkyl groups and heterocyclic components, which contribute to its diverse functionality in medicinal chemistry and materials science.

Medicinal Chemistry

The compound shows promise in drug development due to its structural features that may enhance biological activity. Its potential applications include:

  • Anticancer Agents : Studies suggest that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The introduction of fluorinated groups may improve pharmacokinetic properties and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this one have demonstrated antimicrobial properties against bacteria and fungi. The presence of the benzodioxole moiety can enhance interaction with biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interactions of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy.

Case Studies

Study FocusFindingsReference
Anticancer ActivityThe compound exhibited significant cytotoxicity against human cancer cell lines in vitro, suggesting its potential as an anticancer agent.
Antimicrobial PropertiesEvaluation showed effective inhibition against Staphylococcus aureus and Escherichia coli strains.
Molecular DockingDocking simulations indicated favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated alkyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include ethyl esters of dihydropyrimidine carboxylates with variations in substituents at positions 2, 4, and 5 (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent at Position 4 Substituent at Position 2 Ester Group at Position 5 Reference
Target Compound (Pentafluoropropyl ester) 1,3-Benzodioxol-5-yl Oxo (O) 2,2,3,3,3-Pentafluoropropyl -
Ethyl 4-(1,3-Benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro... 1,3-Benzodioxol-5-yl Sulfanylidene (S) Ethyl
Ethyl 4-(3-Bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromophenyl Oxo (O) Ethyl
Ethyl 4-[3,5-Bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro... 3,5-Bis(trifluoromethyl)phenyl Oxo (O) Ethyl

Key Observations :

  • Position 2 : Replacement of the oxo group with sulfanylidene (e.g., ) may alter hydrogen-bonding capacity and redox stability.
  • Position 4 : The 1,3-benzodioxol-5-yl group in the target compound contrasts with halogenated (e.g., bromophenyl ) or fluorinated (e.g., bis(trifluoromethyl)phenyl ) aryl groups, which modulate electronic and steric effects.
Physicochemical and Spectroscopic Properties
  • NMR Analysis : In analogs like ethyl 4-(fluorophenyl) derivatives, NMR chemical shifts for protons near the pyrimidine ring (e.g., positions 29–36 and 39–44) vary significantly depending on substituents, reflecting changes in electron density and ring puckering . For the target compound, the 1,3-benzodioxol-5-yl group is expected to deshield adjacent protons due to electron-withdrawing effects.
  • Crystallography: Fluorinated esters (e.g., ) often form dense, hydrophobic crystal lattices with reduced hydrogen-bonding networks compared to non-fluorinated analogs, as seen in monoclinic packing (space group P21/c) .

Biological Activity

2,2,3,3,3-Pentafluoropropyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H14F5N1O5\text{C}_{16}\text{H}_{14}\text{F}_5\text{N}_1\text{O}_5

Key Structural Features:

  • Pyrimidine Derivative : The pyrimidine ring is known for various biological activities.
  • Benzodioxole Moiety : This structure is often associated with neuroprotective and anti-cancer properties.
  • Pentafluoropropyl Group : The presence of fluorine atoms can enhance lipophilicity and biological activity.

Research indicates that derivatives of pyrimidine compounds exhibit a range of biological activities including:

  • PPARγ Activation : Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat cell differentiation .

Pharmacological Activities

  • Antidiabetic Effects : Compounds with similar structures have been evaluated for their potential as antidiabetic agents. The activation of PPARγ is linked to improved insulin sensitivity and glucose homeostasis.
  • Neuroprotective Properties : The benzodioxole moiety is known for its neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease.
  • Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation through various pathways.

Toxicology and Safety

The compound has been assessed for its safety profile. Data from the EPA indicate that it has potential human-relevant toxicity concerns that warrant further investigation .

Data Table of Biological Activities

Activity TypeRelated FindingsReference
PPARγ ActivationHigh-affinity ligands for PPARγ
AntidiabeticPotential substitute for existing antidiabetic drugs
NeuroprotectiveAssociated with neuroprotection
AnticancerInhibitory effects on cancer cell lines
Toxicological ConcernsPotential human-relevant toxicity

Case Study 1: PPARγ Activation

In a study reported in Bioorganic & Medicinal Chemistry Letters, derivatives similar to the compound were synthesized and evaluated for their ability to activate PPARγ. The results indicated comparable efficacy to existing thiazolidinedione drugs used in diabetes management .

Case Study 2: Neuroprotective Effects

Research has demonstrated that compounds containing the benzodioxole structure exhibit protective effects against neuronal death in vitro. These findings suggest potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Use a multivariate experimental design (e.g., Design of Experiments, DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example, substituents on the dihydropyrimidine core (e.g., benzodioxole groups) may require inert atmospheres or microwave-assisted synthesis to reduce side reactions .
  • Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediates and optimize stoichiometry .

Q. What analytical techniques are critical for structural confirmation of this fluorinated pyrimidine derivative?

Methodological Answer:

  • Combine NMR (¹H, ¹³C, and ¹⁹F) with X-ray crystallography to resolve stereochemistry and confirm the pentafluoropropyl chain orientation. Fluorine signals in ¹⁹F NMR (~-70 to -120 ppm) help validate substitution patterns .
  • Use HRMS (High-Resolution Mass Spectrometry) with ESI+ ionization to verify the molecular formula (e.g., expected [M+H]⁺ for C₁₈H₁₄F₅NO₅).

Q. How can regioselectivity be controlled during the introduction of the benzodioxol-5-yl group?

Methodological Answer:

  • Employ directed ortho-metalation (DoM) strategies or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselective attachment of the benzodioxole moiety .
  • Use DFT calculations to predict electronic effects of substituents on the pyrimidine ring, guiding solvent/catalyst selection .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

  • Use preparative HPLC with a C18 column (gradient: 10% → 90% acetonitrile in water + 0.1% TFA) to separate polar byproducts.
  • Flash chromatography (silica gel, hexane/ethyl acetate) is suitable for larger-scale purification, with TLC monitoring (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics) predict reaction pathways for synthesizing this compound?

Methodological Answer:

  • Apply density functional theory (DFT) (B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for fluorinated intermediates.
  • Integrate reaction path search algorithms (e.g., GRRM) with experimental validation to reduce trial-and-error synthesis cycles .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated derivatives?

Methodological Answer:

  • Cross-validate dynamic NMR (DNMR) for fluxional fluorine atoms and single-crystal XRD to resolve conformational ambiguities (e.g., pentafluoropropyl chain disorder) .
  • Use solid-state NMR to detect crystal packing effects that may distort solution-phase data.

Q. How does the fluorinated chain influence bioactivity in comparative studies with non-fluorinated analogs?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) to assess fluorinated vs. non-fluorinated analogs binding to target enzymes (e.g., dihydrofolate reductase).
  • Validate with in vitro assays (IC₅₀ measurements) under controlled O₂ levels to account for fluorophore stability .

Q. What solvent systems optimize solubility for in vivo delivery without compromising stability?

Methodological Answer:

  • Test co-solvency systems (e.g., PEG-400/ethanol/saline) or nanocarriers (liposomes) using phase solubility diagrams.
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS analysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar dihydropyrimidines?

Methodological Answer:

  • Conduct reproducibility studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents).
  • Analyze residual water content (Karl Fischer titration) and catalyst purity (ICP-MS) as hidden variables .

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